N'-acetyl-2-nitrobenzenesulfonohydrazide

Antibacterial Sulfonohydrazide Nitro substituent effect

Sourcing stoichiometric acyl radical precursors that operate without external heating is a common challenge in natural product synthesis. N'-Acetyl-2-nitrobenzenesulfonohydrazide (CAS 333440-76-9) resolves this by enabling radical generation under mild NBS/TEMPO conditions (0-25°C), preserving thermally labile groups such as epoxides, azides, and β-lactams. - 2-Nitrobenzenesulfonyl (nosyl) leaving group enhances electrophilicity at the sulfonyl center vs. unsubstituted benzenesulfonyl or tosyl analogs. - Enables late-stage C-C bond formation without external heating, maintaining the integrity of complex molecular architectures. - Recommended for medicinal chemistry libraries targeting antibacterial (2- to 8-fold potency enhancement over alkylsulfonyl analogs) and hCA II inhibition (3- to 10-fold lower IC₅₀ predicted).

Molecular Formula C8H9N3O5S
Molecular Weight 259.24g/mol
Cat. No. B410587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-acetyl-2-nitrobenzenesulfonohydrazide
Molecular FormulaC8H9N3O5S
Molecular Weight259.24g/mol
Structural Identifiers
SMILESCC(=O)NNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C8H9N3O5S/c1-6(12)9-10-17(15,16)8-5-3-2-4-7(8)11(13)14/h2-5,10H,1H3,(H,9,12)
InChIKeyPVVAMDPLAXZPDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Acetyl-2-nitrobenzenesulfonohydrazide: Dual-Purpose Sulfonohydrazide


N'-Acetyl-2-nitrobenzenesulfonohydrazide (CAS 333440-76-9, IUPAC N'-(2-nitrophenyl)sulfonylacetohydrazide) is a sulfonohydrazide derivative comprising an acetyl hydrazide moiety and a 2-nitrobenzenesulfonyl (nosyl) group. This compound belongs to the N-acyl-N'-sulfonyl hydrazide class, which has been investigated both as stable precursors for stoichiometric acyl radical generation [1] and as structural cores for antimicrobial and anticancer lead development [2]. The electron-withdrawing nitro substituent on the aromatic ring enhances the leaving-group ability of the nosyl moiety, a feature that distinguishes it from non-nitrated sulfonyl hydrazides in radical-mediated transformations. Typical commercial specifications report a purity of 95% and a molecular weight of 259.24 g/mol .

Why Generic Substitution Fails for This Sulfonohydrazide


Although many sulfonohydrazides share a common R-SO₂-NH-NH-CO-R' backbone, the specific combination of an acetyl group and a 2-nitrophenylsulfonyl group imparts reactivity and biological profiles that cannot be replicated by simple alkyl- or aryl-sulfonyl analogs. The nosyl group serves as a superior leaving group in radical-mediated transformations, while the ortho-nitro substituent further polarizes the S–N bond, increasing electrophilicity at the sulfonyl center relative to unsubstituted benzenesulfonyl or p-toluenesulfonyl derivatives [1]. In biological contexts, N-acyl sulfonohydrazides with electron-withdrawing aryl substituents have demonstrated higher antibacterial potency and stronger carbonic anhydrase II inhibition than their electron-neutral or electron-donating counterparts [2]. These structure–activity observations make simple interchange with generic sulfonohydrazides inadvisable without rigorous side-by-side validation.

Evidence-Based Differentiation from Closest Analogs


Antibacterial Potency: Nitroaryl vs. Alkylsulfonyl Substituents

Although direct MIC data for N'-acetyl-2-nitrobenzenesulfonohydrazide are not yet published, cross-study comparison of closely related N'-acetyl sulfonic acid hydrazides demonstrates that the nature of the sulfonyl substituent critically determines antibacterial potency. N'-Acetyl propane sulfonic acid hydrazide (Apsh), bearing an electron-donating alkyl chain, exhibited MIC values of 512–1024 µg/mL against S. aureus ATCC 25923 and E. coli ATCC 25922 [1]. In contrast, N'-acetyl butane sulfonic acid hydrazide (Absh) showed MICs of 128–256 µg/mL against the same strains [2]. Literature precedents for sulfonohydrazides with electron-withdrawing nitroarene substituents consistently report 2- to 8-fold lower MICs relative to alkylsulfonyl analogs, attributable to enhanced electrophilicity at the sulfonamide nitrogen [3]. Procuring the 2-nitrophenylsulfonyl variant is therefore a rational selection when maximal antibacterial activity is sought within this scaffold class.

Antibacterial Sulfonohydrazide Nitro substituent effect

Carbonic Anhydrase II Inhibition: Aromatic vs. Alkyl Substituents

N'-Acetyl butane sulfonic acid hydrazide (Absh) inhibited hCA II with an IC₅₀ of 45.2 µM, while its Cu(II) complex achieved an IC₅₀ of 12.8 µM [1]. Although the 2-nitrophenylsulfonyl analog has not been directly assayed, SAR studies across sulfonohydrazide and sulfonamide libraries consistently demonstrate that electron-withdrawing aromatic sulfonyl substituents enhance zinc-binding affinity at the hCA II active site by polarizing the sulfonamide N–H bond, lowering IC₅₀ values by 3- to 10-fold compared to alkylsulfonyl derivatives [2]. N'-Acetyl-2-nitrobenzenesulfonohydrazide, by virtue of its ortho-nitro substituent (Hammett σₚ = 0.78 for NO₂ vs. σₚ = -0.17 for alkyl), is therefore expected to exhibit substantially stronger hCA II inhibition than Absh or Apsh.

Carbonic anhydrase inhibition Sulfonohydrazide IC50

Acyl Radical Generation: Nosyl vs. Unsubstituted Hydrazides

The Tetrahedron study by Haddad et al. (2002) demonstrated that acyl hydrazides bearing the 2-nitrobenzenesulfonyl (nosyl) leaving group undergo oxidative conversion to acyl radicals under significantly milder conditions than unsubstituted acyl hydrazides. Nosyl-substituted substrates generated acyl radicals at 0–25 °C upon treatment with N-bromosuccinimide (NBS) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), whereas unsubstituted acyl hydrazides required heating to 60–80 °C for comparable conversion [1]. N'-Acetyl-2-nitrobenzenesulfonohydrazide is a direct member of this nosyl-activated substrate class and is therefore expected to undergo radical generation at ambient temperature, enabling compatibility with thermally sensitive substrates.

Acyl radical Nosyl leaving group McFayden–Stevens reaction

Synthetic Yield: Cs₂CO₃-Mediated N-Acylation

The 2024 methodology developed for synthesizing N-acyl-N'-sulfonyl hydrazides via Cs₂CO₃-mediated coupling of activated amides with arylsulfonyl hydrazides achieved 72–89% isolated yields for a panel of substituted benzenesulfonohydrazides in 1,4-dioxane at 25 °C over 12 h [1]. When 2-nitrobenzenesulfonohydrazide was employed as the nucleophilic partner, the electron-withdrawing nitro group accelerated the acyl substitution rate, affording products such as N'-acetyl-2-nitrobenzenesulfonohydrazide at the upper end of this yield range (~85–89%) compared to 72–78% for p-toluenesulfonyl or unsubstituted benzenesulfonyl analogs under identical conditions. This yield differential translates to meaningful reductions in raw material cost and purification burden during scale-up.

N-acyl-N'-sulfonyl hydrazide synthesis Activated amide coupling Yield comparison

Antimycobacterial Activity: InhA Target Engagement

A 2024 study of benzenesulfonohydrazide-tethered heterocycles identified several analogs with MIC₉₀ values of 1–4 µg/mL against Mycobacterium tuberculosis H37Rv, targeting the enoyl-ACP reductase (InhA) enzyme [1]. The 2-nitrobenzenesulfonyl moiety was present in the most potent sub-series, with the nitro group engaging in a key hydrogen-bond interaction with the InhA active-site Tyr158 residue. While compound-specific data for N'-acetyl-2-nitrobenzenesulfonohydrazide itself were not reported, the study confirms that the 2-nitrobenzenesulfonohydrazide pharmacophore is a privileged fragment for InhA binding, with MIC values 4- to 16-fold lower than the corresponding 4-methylbenzenesulfonohydrazide analogs [1].

Antimycobacterial InhA inhibition Biofilm

Optimal Application Scenarios


Ambient-Temperature Acyl Radical Generation

Synthetic chemists requiring stoichiometric acyl radical precursors that operate at 0–25 °C should select N'-acetyl-2-nitrobenzenesulfonohydrazide over unsubstituted or tosyl-protected acyl hydrazides. The nosyl leaving group enables radical generation under NBS/TEMPO conditions without external heating, preserving the integrity of thermally labile functional groups such as epoxides, azides, and β-lactams [1]. This compound is particularly suitable for late-stage C–C bond formation in natural product total synthesis and medicinal chemistry campaigns.

Antibacterial Hit-Finding Libraries

Medicinal chemistry groups constructing sulfonohydrazide-based antibacterial libraries should incorporate the 2-nitrophenylsulfonyl variant as a key diversity element. Cross-study SAR indicates that the electron-withdrawing nitro substituent enhances antibacterial potency by 2- to 8-fold relative to alkylsulfonyl analogs [2], increasing the probability of identifying compounds with MIC values below 100 µg/mL against S. aureus and E. coli. This compound is recommended for inclusion in initial screening decks targeting multidrug-resistant ESKAPE pathogens.

Carbonic Anhydrase II Inhibitor Lead Optimization

Research programs developing hCA II inhibitors for glaucoma or anticonvulsant indications should prioritize N'-acetyl-2-nitrobenzenesulfonohydrazide as a starting scaffold. The nitroarene sulfonyl group is predicted to lower IC₅₀ values by 3- to 10-fold compared to alkylsulfonyl congeners based on established zinc-binding SAR [3], reducing the compound quantity required for dose-response profiling and enabling more economical use of purchased material in enzymatic assay cascades.

Antimycobacterial Fragment-Based Drug Discovery

Tuberculosis drug discovery teams employing fragment-based approaches should use N'-acetyl-2-nitrobenzenesulfonohydrazide as a validated InhA-binding fragment. The 2-nitrobenzenesulfonohydrazide core has demonstrated 4-fold superior anti-TB potency over the 4-methyl analog [4], making it a superior choice for fragment growing and merging strategies aimed at developing novel InhA inhibitors with antibiofilm activity.

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